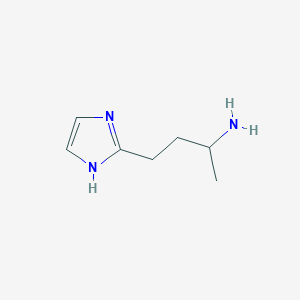

4-(1H-imidazol-2-yl)butan-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1H-imidazol-2-yl)butan-2-amine is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-2-yl)butan-2-amine typically involves the formation of the imidazole ring followed by the attachment of the butan-2-amine side chain. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the intramolecular cyclization of amines followed by elimination and aromatization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable processes similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-2-yl)butan-2-amine can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the imidazole ring or the amine group.

Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

4-(1H-imidazol-2-yl)butan-2-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-2-yl)butan-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and coordinate with metal centers .

Comparison with Similar Compounds

Similar Compounds

Histamine: Contains an imidazole ring and an amine group, similar to 4-(1H-imidazol-2-yl)butan-2-amine.

Imidazole: The parent compound of the imidazole ring structure.

Benzimidazole: Contains a fused benzene and imidazole ring, offering different chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

4-(1H-imidazol-2-yl)butan-2-amine, also known as a derivative of imidazole, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its imidazole ring, which is known for contributing to various pharmacological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of imidazole derivatives with appropriate alkyl amines. Various methods have been reported, including the use of green chemistry approaches that enhance yield while minimizing environmental impact .

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial properties. Studies have shown that derivatives containing the imidazole moiety exhibit significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

These findings suggest that the imidazole ring plays a crucial role in enhancing the antimicrobial efficacy of the compound .

Anticancer Properties

Recent investigations have also indicated that this compound possesses anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study:

In a study conducted by Yuksektepe Ataol et al., it was found that derivatives of imidazole, including this compound, showed promising results in inhibiting tumor growth in xenograft models . The study reported a significant reduction in tumor size compared to control groups.

The biological activities associated with this compound are believed to be mediated through various mechanisms:

- Receptor Modulation : The compound may act as an antagonist at certain G-protein coupled receptors, influencing signaling pathways involved in inflammation and cell growth.

- Enzyme Inhibition : It has been suggested that this compound can inhibit enzymes critical for bacterial survival and cancer cell metabolism.

- Reactive Oxygen Species (ROS) : The generation of ROS upon treatment with this compound may lead to oxidative stress in cells, contributing to its anticancer effects.

Properties

Molecular Formula |

C7H13N3 |

|---|---|

Molecular Weight |

139.20 g/mol |

IUPAC Name |

4-(1H-imidazol-2-yl)butan-2-amine |

InChI |

InChI=1S/C7H13N3/c1-6(8)2-3-7-9-4-5-10-7/h4-6H,2-3,8H2,1H3,(H,9,10) |

InChI Key |

IMTCRNPQIJKWMS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=NC=CN1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.